In-Depth Technical Guide to CS47: A Novel TrxR1 Inhibitor Inducing Ferroptosis in KRAS-Independent Lung Cancers
In-Depth Technical Guide to CS47: A Novel TrxR1 Inhibitor Inducing Ferroptosis in KRAS-Independent Lung Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
CS47 is a novel, reversible inhibitor of Thioredoxin reductase 1 (TrxR1), a key enzyme in cellular redox homeostasis. This technical guide provides a comprehensive overview of CS47, including its chemical properties, synthesis, mechanism of action, and preclinical data. CS47 has demonstrated potent anti-cancer activity, particularly in KRAS-independent lung cancers, by inducing a specific form of programmed cell death known as ferroptosis. This is achieved through the depletion of glutathione (B108866) (GSH), promotion of Heme Oxygenase-1 (HO-1) overexpression, and subsequent intracellular iron overload, leading to the accumulation of reactive oxygen species (ROS). This document details the experimental protocols for key assays used to characterize CS47 and presents all available quantitative data in a structured format. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic compound.
Chemical Properties and Synthesis
CS47, chemically known as (4,5-dichloro-1H-imidazolate-1-yl)-(triphenylphosphane)-gold(I), is a gold(I)-based compound.[1]
Table 1: Chemical and Physical Properties of CS47
| Property | Value | Reference |
| Chemical Name | (4,5-dichloro-1H-imidazolate-1-yl)-(triphenylphosphane)-gold(I) | [1] |
| Molecular Formula | C21H15AuCl2N2P | Inferred from structure |
| CAS Number | 1372792-51-2 | MedChemExpress |
| Appearance | White solid | [1] |
Synthesis Protocol
The synthesis of CS47 involves the reaction of triphenylphosphine (B44618) gold(I) tetrafluoroborate (B81430) (PPh₃Au⁺BF₄⁻) with a tetrahydrofuran (B95107) (THF) solution containing sodium or potassium 4,5-dichloroimidazolate.[1]
Materials:
-
Triphenylphosphine gold(I) tetrafluoroborate (PPh₃Au⁺BF₄⁻)
-
Sodium or potassium 4,5-dichloroimidazolate
-
Tetrahydrofuran (THF)
-
Diethyl ether or Hexane (B92381)
-
Celite
-
Molecular sieves
Procedure:
-
Prepare a solution of sodium or potassium 4,5-dichloroimidazolate in THF.
-
Add the triphenylphosphine gold(I) tetrafluoroborate salt to the imidazolate solution in THF.
-
Allow the reaction to proceed to completion.
-
Evaporate the reaction mixture to dryness to obtain a white solid.
-
Redissolve the solid in a minimal amount of methanol or chloroform.
-
Filter the solution to remove any insoluble impurities.
-
Crystallize the CS47 compound by slow diffusion of diethyl ether or hexane into the methanol or chloroform solution.[1]
-
Collect the resulting crystals.
Mechanism of Action
CS47 exerts its anti-cancer effects by inhibiting Thioredoxin reductase 1 (TrxR1), a critical enzyme in the thioredoxin system that maintains cellular redox balance.[2] By reversibly inhibiting TrxR1, CS47 disrupts this balance, leading to a cascade of events that culminate in ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[2]
The key steps in the mechanism of action of CS47 are:
-
TrxR1 Inhibition: CS47 directly binds to and inhibits the activity of TrxR1.
-
GSH Depletion: Inhibition of TrxR1 leads to a decrease in the reduced form of thioredoxin, which in turn affects the regeneration of glutathione (GSH), a major intracellular antioxidant.
-
ROS Accumulation: The depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS), leading to their accumulation.
-
HO-1 Overexpression and Iron Overload: CS47 promotes the overexpression of Heme Oxygenase-1 (HO-1), which is involved in heme catabolism and the release of free iron. This contributes to intracellular iron overload.
-
Lipid Peroxidation: The combination of high levels of ROS and excess intracellular iron catalyzes the peroxidation of lipids in cellular membranes, a hallmark of ferroptosis.
-
Ferroptotic Cell Death: The extensive lipid peroxidation leads to membrane damage and ultimately, cell death.[2]
Signaling Pathway Diagram
Caption: Mechanism of action of CS47 leading to ferroptosis.
Preclinical Data
In Vitro Efficacy
CS47 has demonstrated significant cytotoxic effects in a panel of KRAS-independent lung cancer cell lines, while showing lower cytotoxicity towards normal lung fibroblasts.
Table 2: In Vitro IC50 Values of CS47 in Lung Cancer Cell Lines
| Cell Line Group | Average IC50 (µM) | Reference |
| KRAS-WT | 6.74 | [1] |
| EGFR-MUT | 6.78 | [1] |
| KM | 24.22 | [1] |
| IMR90 (Normal Lung Fibroblasts) | 54.85 | bioRxiv preprint |
In Vivo Efficacy
In vivo studies using mouse xenograft models of KRAS-WT lung cancer have shown that CS47 is well-tolerated and effectively inhibits tumor growth.
Table 3: In Vivo Pharmacokinetic Profile of CS47 in NCG Mice
| Parameter | Value | Reference |
| Dose | 10 mg/kg (i.p.) | [1] |
| Cmax | 20.33 µg/ml | [1] |
| Tmax | 90 minutes | [1] |
Experimental Protocols
TrxR1 Activity Assay (Insulin Reduction Assay)
This assay measures the activity of TrxR1 by monitoring the reduction of insulin, which is coupled to the reduction of DTNB.
Materials:
-
Cell lysates or purified TrxR1
-
Tris-HCl buffer (100 mM, pH 7.6)
-
Insulin (0.3 mM)
-
NADPH (660 µM)
-
EDTA (3 mM)
-
Recombinant human Thioredoxin (Trx) (1.3 µM)
-
DTNB (1 mM) in 6 M guanidine (B92328) hydrochloride, pH 8.0
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl, insulin, NADPH, EDTA, and recombinant human Trx.
-
Add 20 µg of total protein from cell lysates to each well of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture to the wells to a final volume of 50 µl.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 200 µl of the DTNB solution.
-
Measure the absorbance at 412 nm using a microplate reader. The increase in absorbance is proportional to TrxR1 activity.[3]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by viable cells.
Materials:
-
Lung cancer cell lines
-
Complete cell culture medium
-
CS47 compound
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of CS47 and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[4]
Lipid Peroxidation Assay (C11-BODIPY Assay)
This assay uses the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation in live cells.
Materials:
-
Lung cancer cell lines
-
C11-BODIPY™ 581/591 probe
-
Cell culture medium without FBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with CS47 for the desired time.
-
Incubate the treated cells with 10 μM C11-BODIPY™ 581/591 in serum-free medium for 30 minutes.[5]
-
Wash the cells to remove excess probe.
-
Analyze the cells by flow cytometry or fluorescence microscopy. A shift in fluorescence from red to green indicates lipid peroxidation.
In Vivo Tumor Growth Inhibition Assay
This protocol outlines a general procedure for assessing the anti-tumor efficacy of CS47 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NCG)
-
KRAS-WT lung cancer cells
-
CS47 compound
-
Vehicle control
-
Calipers
Procedure:
-
Inoculate mice subcutaneously with KRAS-WT lung cancer cells.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment (CS47) and control (vehicle) groups.
-
Administer CS47 (e.g., 10 mg/kg, i.p.) and vehicle according to the desired dosing schedule.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length × width²)/2.[6]
-
Monitor animal body weight as a measure of toxicity.
-
Continue the study for a predetermined period or until tumors reach a specified endpoint.
Experimental Workflow Diagram
Caption: General experimental workflow for the preclinical evaluation of CS47.
Conclusion
CS47 is a promising new TrxR1 inhibitor with a well-defined mechanism of action that leads to ferroptotic cell death in KRAS-independent lung cancers. Its efficacy in preclinical models, coupled with its selectivity for cancer cells over normal cells, makes it a strong candidate for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of CS47. Further investigation into its detailed toxicology profile and efficacy in a broader range of cancer types is warranted.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of hydroxytyrosol as thioredoxin reductase 1 inhibitor to induce apoptosis and G1/S cell cycle arrest in human colorectal cancer cells via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpls.org [wjpls.org]
- 5. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 6. ichor.bio [ichor.bio]
